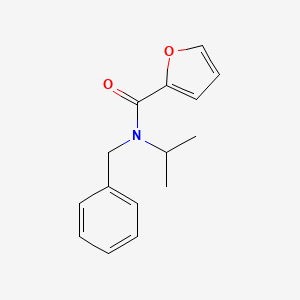

N-benzyl-N-isopropyl-2-furamide

Descripción

N-Benzyl-N-isopropyl-2-furamide is a synthetic amide derivative featuring a furan-2-carboxamide core substituted with benzyl and isopropyl groups on the amide nitrogen. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.3 g/mol.

Propiedades

IUPAC Name |

N-benzyl-N-propan-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-12(2)16(11-13-7-4-3-5-8-13)15(17)14-9-6-10-18-14/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHTYIZJSXVDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural and Functional Differences

The primary analog for comparison is N-[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]-2-furamide (), which shares the furan-2-carboxamide backbone but incorporates a benzimidazole moiety linked via an ethyl group and an isobutyl substituent. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Property | N-Benzyl-N-Isopropyl-2-Furamide | N-[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]-2-Furamide |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO₂ | C₁₉H₂₂N₃O₂ |

| Molecular Weight | 243.3 g/mol | 324.4 g/mol |

| Substituents | Benzyl, isopropyl | Isobutyl, benzimidazole, ethyl |

| Functional Groups | Furan, amide | Furan, amide, benzimidazole |

| Nitrogen Atoms | 1 | 3 |

| Key Structural Features | - Two N-alkyl groups - Compact hydrophobic profile |

- Benzimidazole (planar aromatic system) - Extended ethyl linker |

Implications of Structural Variations

A. Hydrophobicity and Solubility

- Benzimidazole Analog : The benzimidazole moiety introduces polarity due to its nitrogen-rich aromatic system, which may enhance solubility in polar solvents. However, the larger molecular size (324.4 g/mol) could offset this advantage .

C. Metabolic Stability

Research Findings and Hypotheses

- Thermodynamic Stability : Molecular modeling suggests that the benzimidazole analog’s planar structure may enhance crystalline packing, improving thermal stability.

- Pharmacokinetic Profiles : While neither compound has been clinically tested, the benzimidazole analog’s polarity may favor renal excretion, whereas the target compound’s lipophilicity could promote tissue accumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.